2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide
Overview
Description
2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide is an organic compound characterized by its complex structure, which includes both phenoxy and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-(hydroxymethyl)-2-methoxyphenol and 4-methoxyaniline.
Formation of Intermediate: The first step involves the reaction of 4-(hydroxymethyl)-2-methoxyphenol with chloroacetic acid under basic conditions to form 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid.
Amidation Reaction: The intermediate is then reacted with 4-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitro group, if present in derivatives, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Conversion of hydroxymethyl to carboxylic acid derivatives.
Reduction: Formation of amine derivatives from nitro compounds.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways. Its structural features suggest it could interact with enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and acetamide groups could facilitate binding to active sites, influencing biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetic acid
- N-(4-methoxyphenyl)acetamide
- 4-(hydroxymethyl)-2-methoxyphenol
Uniqueness
Compared to similar compounds, 2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide stands out due to its dual functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in both research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential and develop new applications in various fields.
Properties
IUPAC Name |
2-[4-(hydroxymethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-21-14-6-4-13(5-7-14)18-17(20)11-23-15-8-3-12(10-19)9-16(15)22-2/h3-9,19H,10-11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMQEVAUCDPQLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)CO)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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